Propyl 1H,1H-perfluorohexyl carbonate

Description

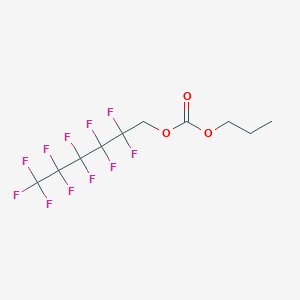

Structure

3D Structure

Properties

Molecular Formula |

C10H9F11O3 |

|---|---|

Molecular Weight |

386.16 g/mol |

IUPAC Name |

propyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

InChI |

InChI=1S/C10H9F11O3/c1-2-3-23-5(22)24-4-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h2-4H2,1H3 |

InChI Key |

WEPWYPQKENHJFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

This method involves reacting 1H,1H-perfluorohexanol with propyl chloroformate in the presence of a base (e.g., pyridine or potassium carbonate). The base deprotonates the alcohol to generate an alkoxide, which attacks the electrophilic carbonyl carbon of the chloroformate:

Pyridine neutralizes HCl, shifting equilibrium toward product formation.

Optimized Conditions

-

Temperature : 0–25°C to minimize side reactions.

Table 1 : Representative Yields for Chloroformate Coupling

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | THF | 4 | 78 |

| K₂CO₃ | DMF | 6 | 85 |

| Triethylamine | DCM | 8 | 65 |

Transesterification of Carbonate Precursors

Methodology

Transesterification employs dimethyl carbonate (DMC) or diethyl carbonate (DEC) as carbonate donors. For example, 1H,1H-perfluorohexanol reacts with propyl alcohol and DEC under basic conditions:

Zinc oxide facilitates alkoxide formation and stabilizes intermediates.

Key Parameters

Table 2 : Transesterification Efficiency with Different Carbonates

| Carbonate Source | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Dimethyl carbonate | ZnO | 110 | 68 |

| Diethyl carbonate | ZnO | 120 | 75 |

| Diphenyl carbonate | MgO | 130 | 52 |

Urea-Mediated Carbonate Synthesis

Reaction Pathway

Adapted from propylene carbonate synthesis, this method uses urea as a carbonyl source:

Zinc oxide promotes urea decomposition into isocyanic acid, which reacts with alcohols to form the carbonate.

Process Considerations

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Propyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the carbonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

1. Coatings and Surface Treatments

- Propyl 1H,1H-perfluorohexyl carbonate is utilized in the formulation of specialty coatings that require water and oil repellency. Its hydrophobic nature helps in creating surfaces that resist staining and corrosion.

2. Lubricants

- The compound serves as an additive in lubricants to enhance their performance under extreme conditions. Its chemical stability allows for prolonged effectiveness and reduced wear on machinery.

3. Surfactants

- Due to its unique surface-active properties, it is employed in the production of surfactants that can lower surface tension in various formulations, improving wetting and spreading characteristics.

Scientific Research Applications

1. Organic Synthesis

- This compound acts as a reagent in organic synthesis, particularly in the synthesis of complex fluorinated compounds. Its unique reactivity allows for the construction of diverse molecular architectures.

2. Drug Delivery Systems

- The compound's hydrophobic properties make it an ideal candidate for drug delivery applications. It can enhance the solubility and bioavailability of pharmaceuticals, particularly those that are poorly soluble in water.

3. Polymer Chemistry

- In polymer science, it is used as a building block for developing fluorinated polymers with specific properties such as increased thermal stability and chemical resistance. These polymers are valuable in various applications ranging from electronics to protective coatings.

Case Study 1: Coatings Development

Research conducted on the application of this compound in developing water-repellent coatings demonstrated significant improvements in durability and stain resistance compared to traditional coatings. The study highlighted its effectiveness in automotive and architectural applications where long-lasting protection is crucial.

Case Study 2: Drug Formulation

In pharmaceutical research, this compound was evaluated as a carrier for poorly soluble drugs. Results indicated that formulations containing this compound exhibited enhanced solubility profiles and improved bioavailability in vivo, suggesting its potential as a versatile excipient in drug delivery systems.

Case Study 3: Polymer Synthesis

A study focused on synthesizing fluorinated polymers using this compound revealed its role as a key monomer that imparts desirable mechanical properties and thermal stability to the resulting materials. These polymers were further explored for applications in electronics and protective gear.

Mechanism of Action

The mechanism of action of Propyl 1H,1H-perfluorohexyl carbonate involves its interaction with molecular targets through its carbonate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The perfluorohexyl chain enhances the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Structural Insights :

- Chain Length: Increasing perfluoro chain length (e.g., C9F17 in the perfluorononyl derivative) enhances hydrophobicity and thermal stability but may reduce solubility in organic solvents .

- Functional Groups : Silane-containing compounds (e.g., Perfluorooctyltrimethoxysilane) undergo hydrolysis to form covalent bonds with substrates, making them superior for surface modification compared to carbonate esters .

Physicochemical Properties

- Solubility : Shorter perfluoro chains (C6F13) improve solubility in polar aprotic solvents like DMSO compared to longer chains (C9F17) .

- Thermal Stability: Perfluorononyl methyl carbonate (C9F17) likely exhibits higher decomposition temperatures due to increased fluorine content .

- Spectroscopic Behavior: Fluorinated carbonates show strong π–π* transitions with high extinction coefficients in UV-Vis spectra, as seen in structurally unrelated quinazolinone derivatives .

Biological Activity

Propyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 386.16 g/mol. Its structure includes a perfluorinated hexyl chain and a propyl carbonate group, which endow it with unique properties such as exceptional thermal stability, chemical resistance, and hydrophobicity. These characteristics make it suitable for various industrial applications, including coatings and potential biological uses such as drug delivery.

The compound's distinctive chemical properties arise from its fluorinated structure, which influences its interactions in biological systems. The hydrophobic nature of the perfluorinated chain can affect membrane permeability and protein interactions, potentially leading to unique biological activities compared to non-fluorinated counterparts.

Potential Biological Applications

- Drug Delivery : The unique properties of this compound may facilitate the development of drug delivery systems that enhance bioavailability and target specificity.

- Coatings for Medical Devices : Its chemical stability and hydrophobic characteristics could be advantageous in creating coatings that minimize biofouling on medical devices.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H,1H,2H,2H-Perfluorooctyl propyl carbonate | C12H13F9O3 | Longer perfluorinated chain; enhanced stability |

| Perfluorodecyl propyl carbonate | C13H15F11O3 | Even longer chain; higher hydrophobicity |

| Perfluorobutyl propyl carbonate | C10H11F5O3 | Shorter perfluorinated chain; different reactivity |

This table illustrates how this compound balances hydrophobicity and reactivity, making it a versatile candidate for various applications.

Interaction Studies

Research into the interactions of fluorinated compounds with proteins and cell membranes suggests that such compounds can alter cellular behavior. For example, studies have shown that exposure to fluorinated substances can lead to changes in membrane fluidity and protein conformation. These effects may be relevant for understanding how this compound behaves in biological systems .

Toxicological Considerations

The toxicity of per- and polyfluoroalkyl substances (PFAS), including those similar to this compound, has been extensively documented. Adverse health effects linked to PFAS exposure include endocrine disruption and developmental toxicity. Understanding these risks is crucial for assessing the safety of new compounds like this compound in biomedical applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Propyl 1H,1H-perfluorohexyl carbonate, and how is purity validated?

Synthesis typically involves nucleophilic substitution or transesterification between fluorinated alcohols (e.g., 1H,1H-perfluorohexanol) and propyl chloroformate. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid hydrolysis of the carbonate group. Purity is validated using 19F NMR to confirm fluorinated chain integrity, FTIR for carbonate functional group identification (C=O stretch at ~1740 cm⁻¹), and GC-MS to detect residual solvents or byproducts .

Q. What safety protocols are essential for handling fluorinated carbonates like this compound?

Due to potential irritancy and thermal instability, researchers must use glove boxes or fume hoods, wear nitrile gloves, and employ cold storage (<4°C) to minimize degradation. Safety data sheets for analogous compounds (e.g., 1H,1H-Perfluorooctyl Acrylate) emphasize avoiding skin/eye contact and using vapor-resistant PPE .

Q. How is the environmental persistence of perfluorinated compounds assessed, and what analytical methods are used?

Environmental fate studies utilize LC-MS/MS to quantify degradation products and OECD 301B biodegradation tests to evaluate persistence. For this compound, hydrolysis stability at varying pH levels (e.g., pH 2–12) is tested to predict environmental breakdown pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for fluorinated carbonates?

Discrepancies often arise from impurities (e.g., residual solvents) or measurement techniques. Cross-validation using TGA (thermogravimetric analysis) under inert atmospheres and DSC (differential scanning calorimetry) at controlled heating rates (e.g., 5°C/min) can clarify decomposition thresholds. For example, perfluoroalkyl chains may degrade at >200°C, but impurities can lower observed stability .

Q. What experimental designs optimize fluorinated carbonate incorporation into polymer matrices without phase separation?

Strategies include:

- Controlled radical polymerization (e.g., RAFT) to ensure even distribution.

- Solvent casting with fluorophilic solvents (e.g., HFE-7500) to enhance compatibility.

- Post-synthesis characterization via DSC (glass transition analysis) and SAXS (small-angle X-ray scattering) to detect nanoscale phase separation .

Q. How do structural variations in fluorinated carbonates influence surface properties like hydrophobicity?

Comparative studies using contact angle measurements (e.g., water contact angle >110° for C6 perfluoroalkyl chains) and XPS (X-ray photoelectron spectroscopy) to quantify fluorine surface concentration are critical. For this compound, the perfluorohexyl chain length balances hydrophobicity and synthetic feasibility compared to shorter/longer analogs .

Q. What computational approaches predict the reactivity of fluorinated carbonates in catalytic systems?

DFT (Density Functional Theory) simulations model electron-deficient perfluoroalkyl groups’ interactions with catalysts (e.g., Pd/C). Parameters like Fukui indices identify nucleophilic attack sites, while solvation models (e.g., COSMO-RS) predict solvent effects on reaction kinetics .

Methodological Challenges

Q. How are crystallographic data for fluorinated carbonates refined given their low electron density?

SHELX software (e.g., SHELXL ) is adapted for low-contrast fluorinated structures by refining anisotropic displacement parameters and applying restraints to perfluoroalkyl chains. High-resolution synchrotron data (λ <1 Å) improves electron density maps .

Q. What strategies mitigate batch-to-batch variability in fluorinated carbonate synthesis?

Implement DoE (Design of Experiments) to optimize reaction parameters (e.g., molar ratios, catalyst loading). Quality control via HPLC-ELSD (evaporative light scattering detection) ensures consistency in fluorinated product distribution .

Environmental and Regulatory Considerations

Q. How do regulatory frameworks for PFAS impact research on fluorinated carbonates?

Under ECHA guidelines, researchers must document environmental release pathways and toxicity profiles. For this compound, OECD 123 phase-separation tests assess aquatic fate, while Ames tests screen for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.